![molecular formula C8H13NO B13212291 5-Aminospiro[2.5]octan-6-one](/img/structure/B13212291.png)
5-Aminospiro[2.5]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminospiro[25]octan-6-one is a unique organic compound characterized by its spirocyclic structure, which includes a spiro[25]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminospiro[2.5]octan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One efficient method is the one-pot synthesis using para-quinone methides, which proceeds smoothly under mild conditions without the use of metals . The reaction yields high amounts of the desired product with consecutive quaternary centers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure high purity and yield. The compound is typically stored in sealed, dry conditions at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Aminospiro[2.5]octan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-Aminospiro[2.5]octan-6-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Aminospiro[2.5]octan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octan-6-one: A related compound with a similar spirocyclic structure but without the amino group.
tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate: Another derivative with a carbamate group attached to the spirocyclic framework.
Uniqueness
5-Aminospiro[25]octan-6-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
7-aminospiro[2.5]octan-6-one |
InChI |
InChI=1S/C8H13NO/c9-6-5-8(3-4-8)2-1-7(6)10/h6H,1-5,9H2 |
InChI Key |
RSQLAFSLHOACKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CC(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13212214.png)
![2'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]](/img/structure/B13212221.png)
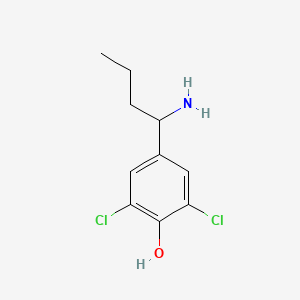
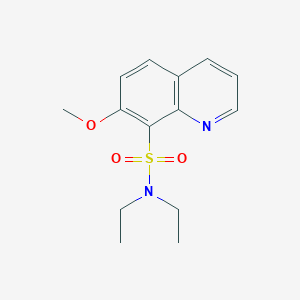
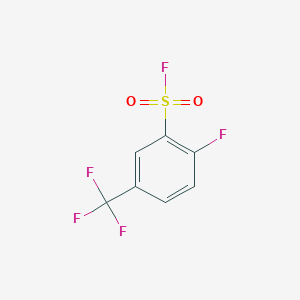
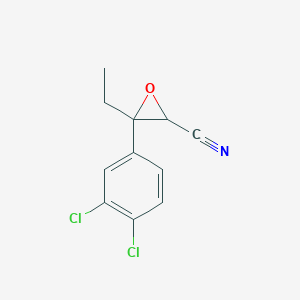
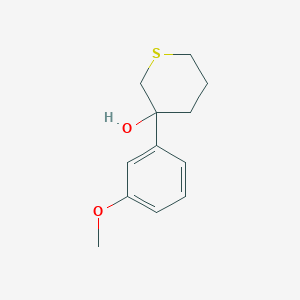
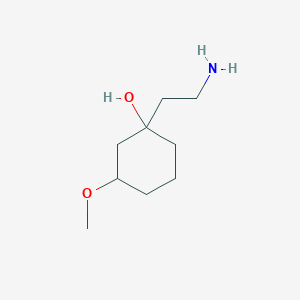
![[1,5-Bis(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13212253.png)

![4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13212268.png)
amine](/img/structure/B13212277.png)
![tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13212278.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2,2-dimethylpropan-1-one](/img/structure/B13212281.png)
